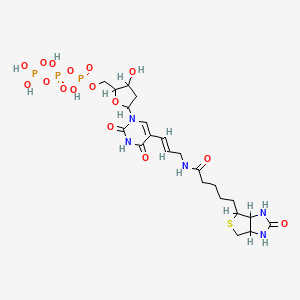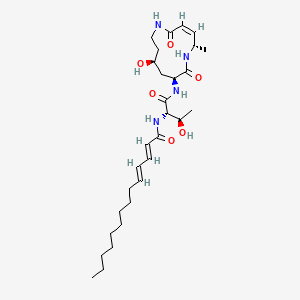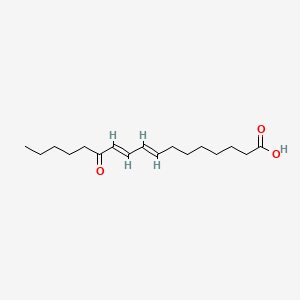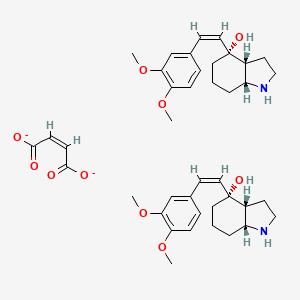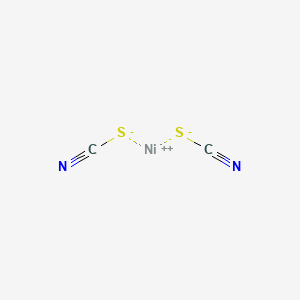
硫氰酸镍
描述
Nickel (II) thiocyanate is a coordination polymer with the formula Ni(SCN)2 . It is a green-brown solid and is also known as "Nickel Thiocyanate Greenpowder" . Its molecular formula is C2N2NiS2 .
Synthesis Analysis
Nickel (II) thiocyanate can be prepared via salt metathesis using the reaction of methanolic solutions of KSCN and nickel (II) perchlorate hexahydrate . The precipitated KClO4 is filtered off to yield a solution of Ni(SCN)2. On removal of the methanol, a pure microcrystalline powder of Ni(SCN)2 can be obtained .Molecular Structure Analysis
The structure of Ni(SCN)2 was determined via single-crystal X-ray diffraction and consists of two-dimensional sheets held together through Van der Waals forces . Each nickel is octahedrally coordinated by four sulfurs and two nitrogens .Chemical Reactions Analysis
Nickel (II) thiocyanate forms complexes with various ligands such as isonicotinamide and water . The nickel atom is octahedrally coordinated with two thiocyanate N atoms but with a different number of isonicotinamide N and water O atoms .Physical And Chemical Properties Analysis
Nickel (II) thiocyanate is a green-brown solid . It has a molar mass of 174.86 g/mol . It decomposes upon heating .科学研究应用
Nanotechnology and Material Science
Nickel thiocyanate plays a significant role in the synthesis of advanced materials. Its properties are utilized in creating nickel nanoparticles (NiNPs) , which are essential in nanotechnology due to their magnetic, chemical, and physical characteristics . These nanoparticles are used in biomedical applications , catalysis , supercapacitors , and dye-sensitized solar cells . Moreover, nickel thiocyanate-based composites have been developed for enhanced luminescent stability in perovskite nanocrystals, which are pivotal in modern optoelectronic devices like LEDs .
Medical Research
In the medical field, nickel thiocyanate is used to create complexes with biological ligands. These complexes are studied for their potential in biomedical applications , including their role in crystal screening and drug design . The ability to form various complexes with different ligands opens up possibilities for designing new therapeutic agents and understanding biological systems at a molecular level.
Environmental Science
Nickel thiocyanate is relevant in environmental science, particularly in the treatment of industrial wastewater . It is a common pollutant in industries such as gold mining and coking, and its presence in wastewater is a significant environmental concern. Research is focused on developing biological systems capable of removing thiocyanate from wastewater, with nickel thiocyanate being a subject of study for its reactivity and potential in bioremediation .
Chemistry and Catalysis
In chemistry, nickel thiocyanate is used to form a variety of complexes that have applications in catalysis . These complexes can facilitate various chemical reactions, including polymerization and thiocyanation processes. The compound’s ability to act as a catalyst is due to its electronic structure and reactivity .
Industrial Applications
Nickel thiocyanate nanoparticles have found applications in the industrial sector as well. They are used in wound dressings due to their antibacterial , antibiofilm , and antioxidant properties. These nanoparticles have been shown to facilitate rapid and scarless wound healing, making them valuable in healthcare products .
Materials Science
In materials science, nickel thiocyanate is involved in the synthesis of coordination compounds . These compounds have applications in creating new materials with desired properties, such as conductivity , magnetic behavior , and structural stability . The versatility of nickel thiocyanate in forming various coordination complexes makes it a valuable component in materials research .
作用机制
Target of Action
Nickel Thiocyanate primarily targets the nickel atom in its complexes . The nickel atom is octahedrally coordinated with two thiocyanate N atoms but with a different number of isonicotinamide N and water O atoms . This coordination is crucial for the compound’s function and interaction with its environment.
Mode of Action
Nickel Thiocyanate interacts with its targets through a process known as coordination . In all complexes, the nickel atom is octahedrally coordinated with two thiocyanate N atoms . The coordination can vary depending on the number of isonicotinamide N and water O atoms . This interaction results in changes in the compound’s structure and function.
Biochemical Pathways
Nickel Thiocyanate affects the biochemical pathways involved in the formation of its complexes. The compound’s interaction with its targets influences the formation of these complexes, which are crucial for its function
Pharmacokinetics
It’s known that the compound’s stoichiometry can be altered based on different ligand affinities towards nickel . The concentration of isonicotinamide strongly influences the number of coordinated isn ligands .
Result of Action
The result of Nickel Thiocyanate’s action is the formation of various complexes, which are characterized by different structures and functions . These complexes are formed as a compromise between the nucleation process, reactant ratios, ligand affinities, and intermolecular interactions in the crystal packing .
Action Environment
The action of Nickel Thiocyanate can be influenced by various environmental factors. For instance, the concentration of isonicotinamide in the environment can strongly influence the number of coordinated isn ligands . Additionally, the compound’s action can be affected by the presence of other substances in the environment, such as other ligands or co-crystallized moieties .
安全和危害
属性
IUPAC Name |
nickel(2+);dithiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMILAYQDOMFU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2NiS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel thiocyanate | |
CAS RN |
13689-92-4 | |
| Record name | Nickel dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



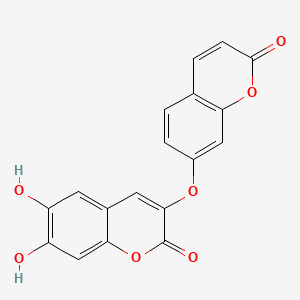
![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
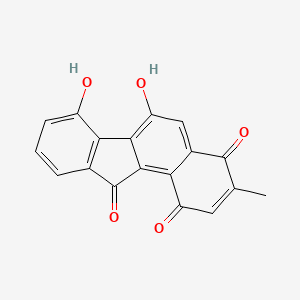
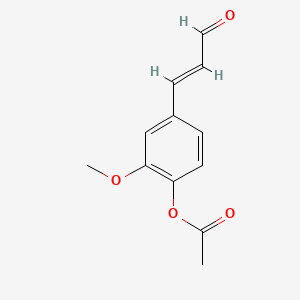
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1233963.png)
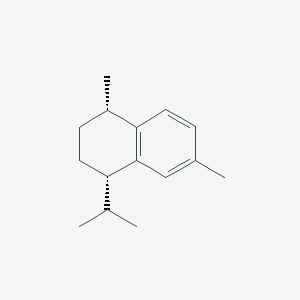
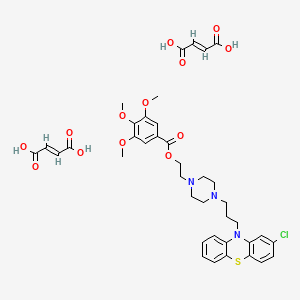
![1-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1233966.png)
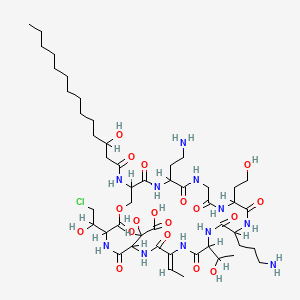
![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
